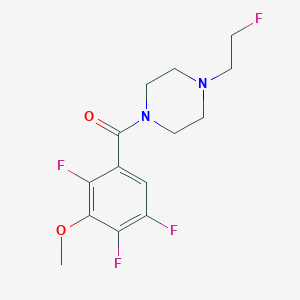

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of multiple fluorine atoms could indicate that this compound has unique reactivity or properties compared to similar compounds without fluorine .

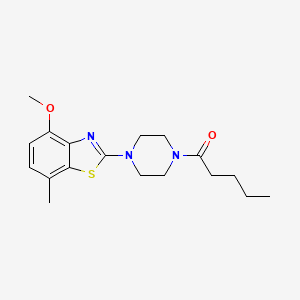

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, multiple fluorine atoms, and a methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the piperazine ring and the fluorine atoms. Piperazine rings can participate in a variety of reactions, and fluorine atoms are known for their high reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring, the fluorine atoms, and the methoxyphenyl group. For example, the fluorine atoms could increase the compound’s stability and reactivity .Scientific Research Applications

- FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Understanding FPMINT’s impact on these transporters can inform drug development.

- The incorporation of piperazine and fluorophenyl moieties in FPMINT suggests potential anticancer activity. Researchers have explored its effects against cancer cells, including antimicrobial and anti-biofilm properties .

- FPMINT analogues have been evaluated for their anti-biofilm potential. Investigating their impact on biofilm formation and persistence could lead to novel therapeutic strategies .

- While FPMINT itself may not exhibit antifungal activity, related compounds with similar structural features have shown fungicidal effects against specific strains . Further studies could elucidate mechanisms and optimize efficacy.

- Computational modeling, such as molecular docking, has revealed insights into FPMINT’s binding sites within ENT1. Understanding these interactions aids in drug design and optimization .

- Researchers have synthesized structurally modified derivatives of FPMINT, exploring variations in the benzothiazole scaffold. These modifications could enhance selectivity, potency, and pharmacokinetics .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Anticancer Potential

Anti-Biofilm Activity

Antifungal Properties

Molecular Docking Analysis

Structural Modifications

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . It interacts with these transporters, inhibiting their function .

Biochemical Pathways

The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotide synthesis. This can impact various biochemical pathways, particularly those involving nucleotide-dependent processes .

Result of Action

The result of the compound’s action is a reduction in the uptake of nucleosides via ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially affect cellular functions that depend on these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

: Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. : Molbank | Free Full-Text | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYZYWGPECPESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)

![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2825361.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)